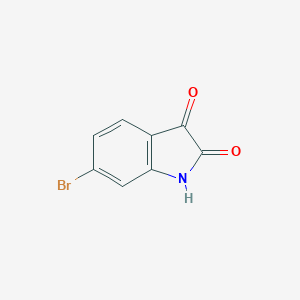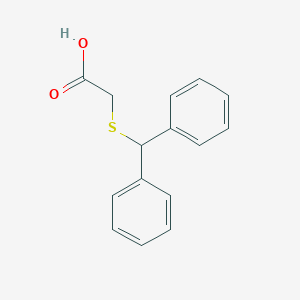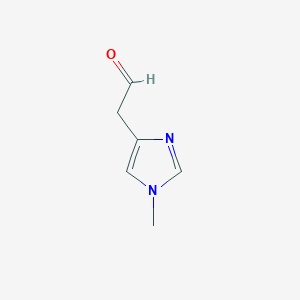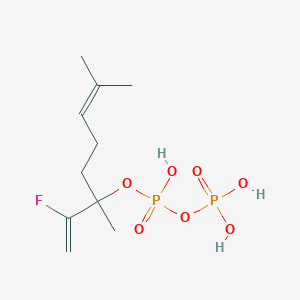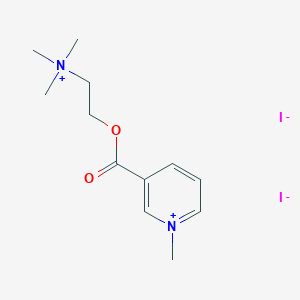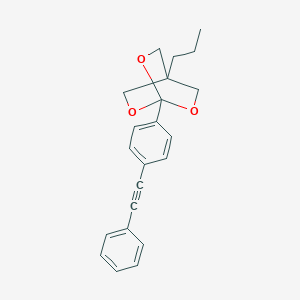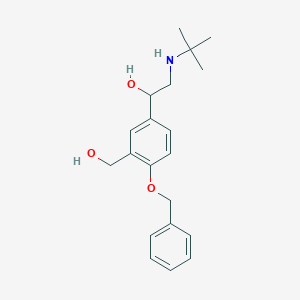
4-Bencil Albuterol
Descripción general
Descripción
4-Benzyl Albuterol is a chemical compound with the molecular formula C20H27NO3. It is structurally related to Albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. The compound is characterized by the presence of a benzyl group attached to the Albuterol molecule, which may influence its pharmacological properties.
Aplicaciones Científicas De Investigación
4-Benzyl Albuterol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in respiratory research.
Medicine: Research focuses on its potential as a bronchodilator and its pharmacological properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
4-Benzyl Albuterol is a derivative of Albuterol, also known as Salbutamol . The primary target of Albuterol is the beta-2 adrenergic receptor . This receptor is predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Albuterol is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .
Mode of Action
4-Benzyl Albuterol, like Albuterol, acts as an agonist at the beta-2 adrenergic receptor . Upon binding to the receptor, it triggers a cascade of biochemical events leading to the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which helps alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by 4-Benzyl Albuterol stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins leading to smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of Albuterol, and by extension 4-Benzyl Albuterol, involves absorption, distribution, metabolism, and excretion (ADME). Albuterol is rapidly absorbed and achieves peak serum concentrations within 30 minutes of administration . It is metabolized in the liver to an inactive sulfate . The elimination half-life of inhaled or oral Albuterol has been recorded as being between 2.7 and 5 hours . Both enantiomers of Albuterol are actively excreted into the urine .
Result of Action
The primary result of 4-Benzyl Albuterol’s action is the relief of bronchospasm . By relaxing the bronchial smooth muscle, it widens the airways and improves airflow. This provides symptomatic relief in conditions like asthma and COPD, where the airways become constricted and inflamed .
Action Environment
The action of 4-Benzyl Albuterol can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. For example, functionally significant genetic polymorphisms have been identified for beta-2-adrenoceptors, which can affect the disposition or action of Albuterol .
Análisis Bioquímico
Biochemical Properties
It is known that Salbutamol, the compound it is a precursor to, interacts with β2-adrenergic receptors in the lungs . This interaction triggers a series of biochemical reactions that lead to the relaxation of the smooth muscles in the airways, making it easier for individuals to breathe .
Cellular Effects
The cellular effects of 4-Benzyl Albuterol are not well-documented. Salbutamol, which is derived from 4-Benzyl Albuterol, has been shown to have significant effects on various types of cells. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it stimulates β2-adrenergic receptors, leading to activation of adenyl cyclase and an increase in cyclic AMP levels within cells . This results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, and a range of other effects .
Molecular Mechanism
The mechanism of action of Salbutamol, which is derived from 4-Benzyl Albuterol, involves binding to β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle . This is achieved through the activation of adenyl cyclase and an increase in cyclic AMP levels within cells .
Temporal Effects in Laboratory Settings
Studies on Salbutamol have shown that its effects can be observed shortly after administration and can last for several hours .
Dosage Effects in Animal Models
Studies on Salbutamol have shown that it can cause bronchodilation in animal models of asthma .
Metabolic Pathways
Salbutamol is known to be metabolized primarily by sulphotransferase (SULT) 1 A3 to an inactive metabolite .
Transport and Distribution
Salbutamol, which is derived from 4-Benzyl Albuterol, is known to be distributed throughout the body, with high concentrations found in the liver and lung tissues .
Subcellular Localization
Salbutamol, which is derived from 4-Benzyl Albuterol, is known to bind to β2-adrenergic receptors, which are located on the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl Albuterol typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Chloromethylation: The 4-hydroxyacetophenone undergoes chloromethylation using formaldehyde and concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone.
Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate intermediate.
Bromination: The diacetate intermediate is brominated to form a bromo ketone.
Amination: The bromo ketone reacts with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone.
Final Product: The amino ketone hydrochloride is converted to the free base, resulting in 4-Benzyl Albuterol
Industrial Production Methods: Industrial production of 4-Benzyl Albuterol follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl Albuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
Comparación Con Compuestos Similares
Albuterol: A widely used bronchodilator with a similar structure but without the benzyl group.
Levalbuterol: The R-enantiomer of Albuterol, known for its higher selectivity and reduced side effects.
Salbutamol: Another name for Albuterol, commonly used in various formulations.
Uniqueness: 4-Benzyl Albuterol is unique due to the presence of the benzyl group, which may influence its pharmacokinetics and pharmacodynamics. This structural modification can potentially lead to differences in its therapeutic effects and side effect profile compared to other similar compounds .
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQPCBDGAHBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866591 | |
| Record name | 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56796-66-8 | |
| Record name | α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl albuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzyloxy)-α-[[tert-butylamino]methyl]-m-xylene-α,α'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZYL ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2092ANO5GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research paper [] focuses on a method to produce enantiomerically pure (R)-salbutamol, highlighting the importance of chirality in its pharmaceutical applications. While the paper doesn't delve into the specific activity of 4-benzyl albuterol, it identifies it as a key precursor to salbutamol. Given the structural similarity, it's highly likely that 4-benzyl albuterol also exhibits chirality, and the (R)-enantiomer is crucial for its activity. This is a common phenomenon in pharmaceuticals, where one enantiomer often possesses superior pharmacological activity and a better safety profile compared to its mirror image. Therefore, developing efficient methods to isolate the desired (R)-enantiomer, as described in the paper for salbutamol, is critical for both 4-benzyl albuterol and salbutamol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


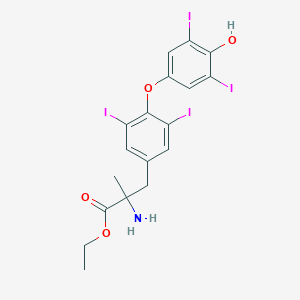
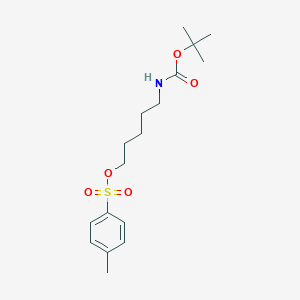
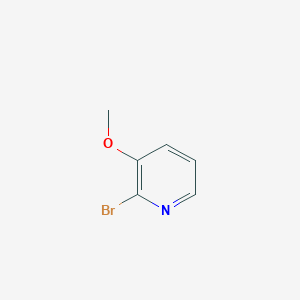
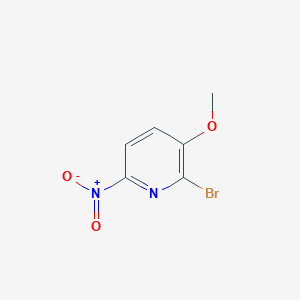
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
